N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorobenzamide
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Overview
Description
“N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorobenzamide” is a compound that has been studied for its antiproliferative activity on a panel of cancer cell lines . It is based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine molecular skeleton .
Synthesis Analysis
The compound can be synthesized through the condensation between methyl 2-cyanoacetate and 1-acetylpiperidin-4-one in methanol as a solvent . The crude residue obtained from this process is then purified by crystallization with ethyl ether .Molecular Structure Analysis
The molecular formula of the compound is C24H18N4O2S2 . It has an average mass of 458.555 Da and a mono-isotopic mass of 458.087128 Da .Chemical Reactions Analysis
The compound has been evaluated for its ability to inhibit tubulin polymerization . This interaction with tubulin at micromolar levels leads to the accumulation of cells in the G2/M phase of the cell cycle and to an apoptotic cell death .Physical and Chemical Properties Analysis
The compound is a yellow solid with a melting point of 144 degrees Celsius .Scientific Research Applications
1. Synthetic Methodologies and Medicinal Chemistry
Research has delved into the synthesis of similar compounds, exploring their potential in medicinal chemistry. For instance, Saeed et al. (2017) discussed the synthetic methodologies of (S)-clopidogrel, a thienopyridine-class antithrombotic and antiplatelet drug, emphasizing the synthetic community's interest in developing facile approaches for such compounds due to their pharmaceutical relevance (Saeed et al., 2017).
2. Pharmacokinetics and Drug Metabolism
The metabolism and interaction of drugs with cytochrome P450 enzymes are crucial for understanding drug efficacy and safety. Khojasteh et al. (2011) reviewed the potency and selectivity of chemical inhibitors of major human hepatic CYP isoforms, highlighting the importance of assessing the contribution of various CYP isoforms to total drug metabolism for predicting potential drug-drug interactions (Khojasteh et al., 2011).
3. Aroma Chemistry and Sensory Analysis
Understanding the chemical basis of aroma and flavor is vital in food science and other industries. Squara et al. (2022) discussed the volatilome of hazelnuts and its impact on phenotype expression, post-harvest practices, and quality, indicating the relevance of chemical analysis in defining product quality and consumer preferences (Squara et al., 2022).
4. Organic Synthesis and Catalysis
The exploration of heterocyclic compounds and their derivatives is crucial for developing new synthetic methodologies and understanding their potential applications. Reviews by Boča et al. (2011) and Parmar et al. (2023) highlight the variability in the chemistry of certain heterocyclic compounds and the importance of hybrid catalysts in synthesizing structurally complex molecules, underscoring the ongoing research in organic synthesis and catalysis (Boča et al., 2011); (Parmar et al., 2023).
Mechanism of Action
Properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,5-dichlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O2S/c1-9(23)22-5-4-11-13(7-20)17(25-15(11)8-22)21-16(24)12-6-10(18)2-3-14(12)19/h2-3,6H,4-5,8H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAQYXZJRACTQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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